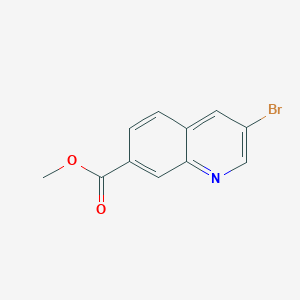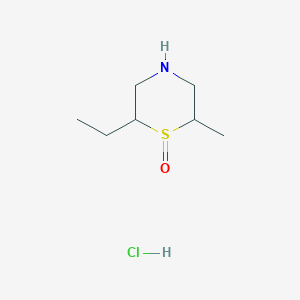
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Übersicht
Beschreibung
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride, also known as 2-EMT, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless crystalline solid with a melting point of 97-99°C. This compound is an important reagent used in organic synthesis and has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-EMT.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is an important reagent used in organic synthesis and has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries. It has been used as a catalyst in the synthesis of a wide range of compounds, including organic acids, amino acids, peptides, and nucleosides. It has also been used to synthesize a variety of heterocyclic compounds, including thiazoles, oxazoles, and pyrazoles. In addition, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, including antifungal and anti-inflammatory agents.
Wirkmechanismus
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride acts as an enantioselective catalyst in the synthesis of a wide range of compounds. It is believed to act by forming an enolate intermediate, which reacts with the substrate to form the desired product. The enolate intermediate is formed through the reaction of the thiomorpholine with a base, such as potassium carbonate. The enolate intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the hydrolysis of phospholipids. This inhibition can lead to a decrease in the production of prostaglandins, which are important mediators of inflammation. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to a decrease in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is a relatively simple reagent to work with in the laboratory and has a wide range of applications. It is a colorless and odorless crystalline solid with a melting point of 97-99°C and is stable under a variety of conditions. It is also relatively inexpensive and can be synthesized in a single step. However, it is important to note that it is a relatively strong base and can react with a variety of substrates, which can lead to undesired side reactions.
Zukünftige Richtungen
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research and is an important reagent used in organic synthesis. Future research should focus on improving the synthesis of this compound and exploring new applications for it. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound on various biological systems. Finally, further research should be conducted to investigate the potential toxicity of this compound.
Eigenschaften
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-7-5-8-4-6(2)10(7)9;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAVDHKTNNGMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



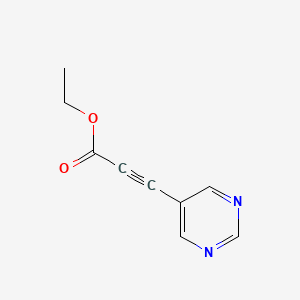


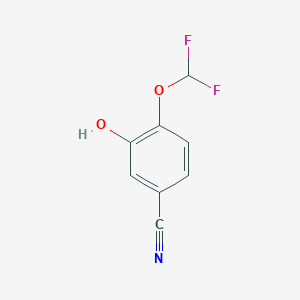
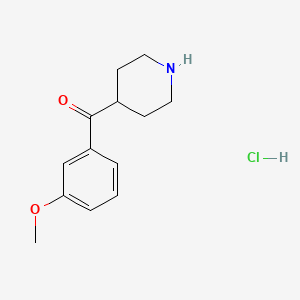


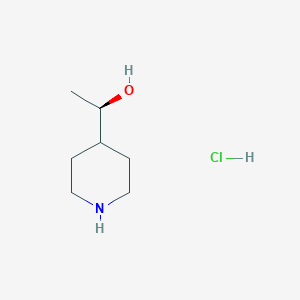
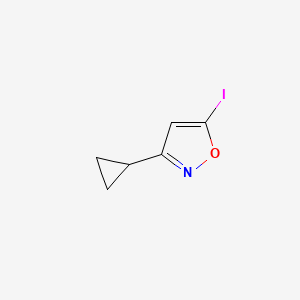
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
